![molecular formula C19H22N2O2 B12592466 Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- CAS No. 613660-99-4](/img/structure/B12592466.png)
Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[5-(3-エトキシフェニル)-3-ピリジニル]カルボニル]-2-メチルピロリジンは、ピロリジン誘導体のクラスに属する複雑な有機化合物です。ピロリジン自体は、5員環の窒素含有複素環であり、その多様な生物活性により、医薬品化学で広く使用されています。問題となっている化合物は、ピリジン環、エトキシフェニル基、およびカルボニル基の存在を特徴とし、ユニークで潜在的に生物活性のある分子となっています。
準備方法
合成経路および反応条件
1-[[5-(3-エトキシフェニル)-3-ピリジニル]カルボニル]-2-メチルピロリジンの合成は、通常、多段階の有機反応を伴います。一般的なアプローチの1つは、環状または非環状の前駆体からピロリジン環を構築し、その後、エトキシフェニル基とピリジニル基を導入するために官能基化を行うことです。 反応条件は、多くの場合、強い塩基、触媒、および制御された温度の使用を含むことにより、望ましい立体化学と収率を確保します .
工業生産方法
ピロリジン誘導体の工業生産は、一般的に、コバルトおよびニッケル酸化物触媒の存在下、高温度および高圧下で、1,4-ブタンジオールとアンモニアを反応させることから始まります。 この方法は、大規模生産に効率的であり、最終生成物の高純度を保証します .
化学反応の分析
反応の種類
1-[[5-(3-エトキシフェニル)-3-ピリジニル]カルボニル]-2-メチルピロリジンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するN-酸化物またはカルボニル誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、カルボニル基をアルコールまたはアミンに変換できます。
置換: 化合物中の芳香族環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬および条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求電子剤または求核剤が含まれます。 反応条件は、一般的に、制御された温度、ジクロロメタンまたはエタノールなどの溶媒、および反応速度を向上させるための触媒が含まれます .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はN-酸化物を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。 置換反応は、さまざまな官能基を芳香族環に導入することができ、さまざまな誘導体の配列につながります .
科学的研究の応用
1-[[5-(3-エトキシフェニル)-3-ピリジニル]カルボニル]-2-メチルピロリジンは、いくつかの科学研究における応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして役立ちます。
生物学: この化合物は、抗菌、抗ウイルス、抗がん特性を含む、その潜在的な生物活性について研究されています。
医学: さまざまな生物学的標的に結合する能力により、薬物候補としての可能性が検討されています。
作用機序
1-[[5-(3-エトキシフェニル)-3-ピリジニル]カルボニル]-2-メチルピロリジンの作用機序は、生物学的システムにおける特定の分子標的との相互作用を含みます。この化合物は、酵素、受容体、または他のタンパク質に結合し、その活性を調節できます。ピリジン基とエトキシフェニル基の存在により、これらの標的と特異的に相互作用することができ、さまざまな生物学的効果をもたらします。 関与する正確な経路は、特定のアプリケーションと標的によって異なります .
類似の化合物との比較
類似の化合物
ピロール: ピロリジンの芳香族アナログであり、多様な生物活性があります。
ピロリジジン: 2つの融合したピロリジン環を含み、その毒性と薬効で知られています。
ピロリジン-2,5-ジオン: 医薬品化学で、その生物活性のために使用される汎用性の高い足場
独自性
1-[[5-(3-エトキシフェニル)-3-ピリジニル]カルボニル]-2-メチルピロリジンは、その特定の官能基の組み合わせにより、独自の化学的および生物学的特性を付与するため、ユニークです。 エトキシフェニル基とピリジニル基の存在は、生物学的標的との特定の相互作用の可能性を高め、研究開発にとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Pyrrole: An aromatic analog of pyrrolidine with diverse biological activities.
Pyrrolizidine: Contains two fused pyrrolidine rings and is known for its toxic and medicinal properties.
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry for its bioactive properties
Uniqueness
Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl and pyridinyl groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
613660-99-4 |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC名 |
[5-(3-ethoxyphenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C19H22N2O2/c1-3-23-18-8-4-7-15(11-18)16-10-17(13-20-12-16)19(22)21-9-5-6-14(21)2/h4,7-8,10-14H,3,5-6,9H2,1-2H3 |
InChIキー |
HVVRDPINDWUXOZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)N3CCCC3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N-benzyl-](/img/structure/B12592391.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12592397.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)

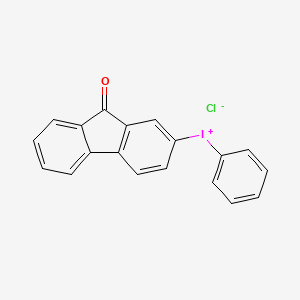
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)
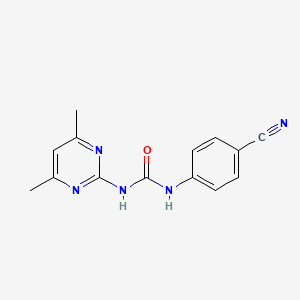

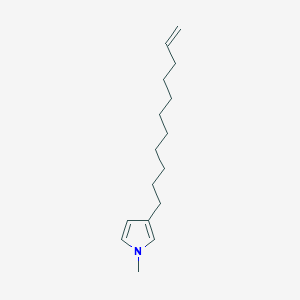
![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)
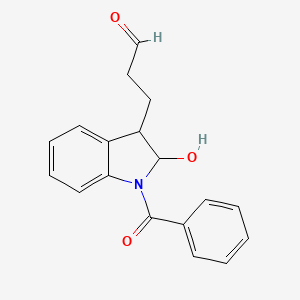
![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
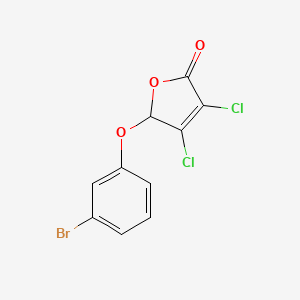
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
